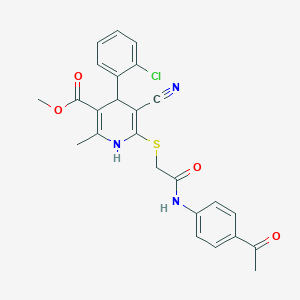![molecular formula C7H14ClN5 B2489910 Clorhidrato de 3-[(1H-1,2,3,4-tetrazol-5-il)metil]piperidina CAS No. 2094835-29-5](/img/structure/B2489910.png)
Clorhidrato de 3-[(1H-1,2,3,4-tetrazol-5-il)metil]piperidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a tetrazole moiety.
Aplicaciones Científicas De Investigación
3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s tetrazole moiety is of interest in the study of enzyme inhibition and receptor binding.
Mecanismo De Acción
Target of Action
Tetrazoles, a key component of this compound, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They are often involved in receptor-ligand interactions .
Mode of Action
The tetrazole moiety is known to favor stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor-ligand interactions . This suggests that the compound may interact with its targets through electrostatic interactions.
Biochemical Pathways
Tetrazoles have been found to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that the compound may affect multiple biochemical pathways related to these activities.
Pharmacokinetics
Tetrazolate anions, a component of this compound, are known to be more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that the compound may have good bioavailability.
Result of Action
Given the wide range of biological activities associated with tetrazoles , it can be inferred that the compound may have diverse effects at the molecular and cellular level.
Action Environment
The synthesis of similar compounds has been achieved under various conditions, suggesting that the compound may be stable under a range of environmental conditions .
Métodos De Preparación
The synthesis of 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride typically involves the cycloaddition of sodium azide with organic nitriles under neutral conditions and microwave heating. An organocatalyst, such as 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, can be used to accelerate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
Similar compounds to 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride include:
3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine: This compound also features a tetrazole moiety but with a pyridine ring instead of a piperidine ring.
Di(1H-tetrazol-5-yl)methanone oxime: A nitrogen-rich tetrazole with high thermal stability.
5,5′-(hydrazonomethylene)bis(1H-tetrazole): Another nitrogen-rich tetrazole with unique energetic properties.
The uniqueness of 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride lies in its specific structure, which combines the properties of both the piperidine and tetrazole moieties, making it versatile for various applications.
Propiedades
IUPAC Name |
3-(2H-tetrazol-5-ylmethyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5.ClH/c1-2-6(5-8-3-1)4-7-9-11-12-10-7;/h6,8H,1-5H2,(H,9,10,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNISABLCCSHQLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=NNN=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid](/img/structure/B2489827.png)
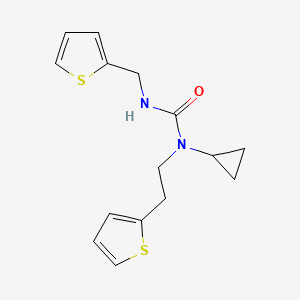
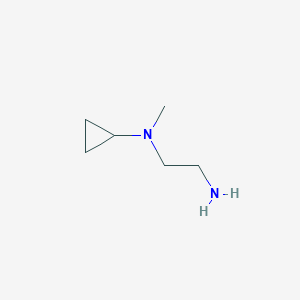
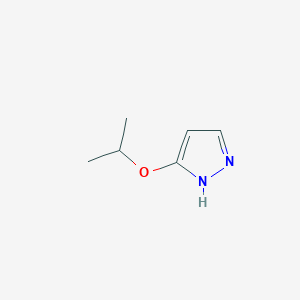
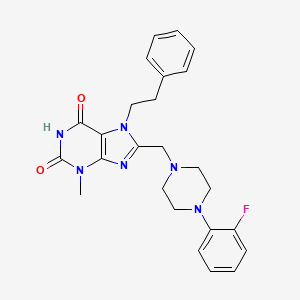
![(2-chloro-5-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2489837.png)
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2489838.png)
![N-(2H-1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2489840.png)
![3-Methyl-5-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2489841.png)
![1'-(2,5-Dimethylfuran-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2489843.png)
![N-(4-bromophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2489844.png)
![N-[(4-fluorophenyl)methyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2489847.png)
![N-(2,3-dimethylphenyl)-N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide](/img/structure/B2489848.png)
